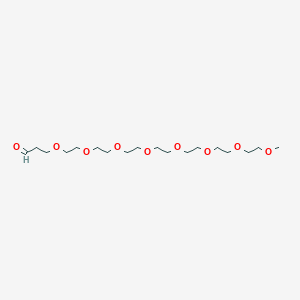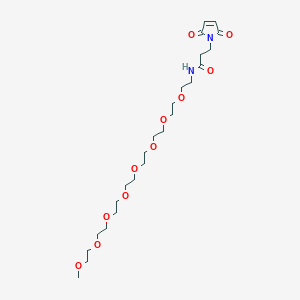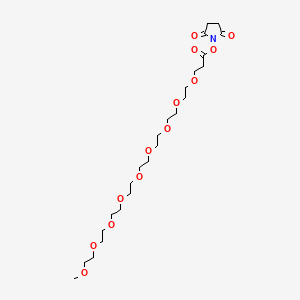
Mycobactin P
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycobactin P is one of a series of iron(III) chelating compounds produced by most species of Mycobacteria which act as growth factors.
Applications De Recherche Scientifique
Molecular Insights and Disease Associations
Mycobactin P has been associated with a range of molecular and disease-specific research. Notably, it is intricately linked with the study of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. Research has delved into the host immune response against this pathogen, emphasizing the roles of macrophages, T cells, and the cytokine/chemokine network in protective immunity. Studies have explored how the organism survives within macrophages by controlling phagolysosome fusion and have discussed the implications of molecules like MHC class I, class II, and CD1 in presenting mycobacterial antigens to T cells (Flynn & Chan, 2003).
Technological Advances in Mycobacterial Research
Advancements in technology have paved the way for in-depth investigations into the genomics and proteomics of Mycobacterium tuberculosis. Whole-genome sequencing (WGS) has been utilized for diagnostic, epidemiologic, and research purposes, highlighting the potential of WGS to address many unanswered questions in the near future. However, the interpretation of WGS data requires caution due to certain limitations, such as the need for robust bioinformatic support (Satta et al., 2017). Additionally, proteomics has contributed to the identification of novel proteins and potential targets for drug development, offering insights into the pathogen's physiology and potential biomarkers for diseases like tuberculosis (Bisht et al., 2019).
Mycobacteria in Sarcoidosis
Mycobacteria's role in diseases like sarcoidosis has also been explored, with studies indicating a significant presence of mycobacterial components in sarcoidosis lesions. This association underscores the potential involvement of mycobacteria in certain cases of the disease and highlights the need for large multicentre trials to further understand the relationship (Gupta et al., 2007).
Propriétés
Numéro CAS |
1264-66-0 |
|---|---|
Formule moléculaire |
C47H75N5O10 |
Poids moléculaire |
870.14 |
Nom IUPAC |
[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(Z)-octadec-2-enoyl]amino]hexanoate |
InChI |
InChI=1S/C47H75N5O10/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-30-41(54)51(59)31-23-22-28-37(49-44(56)38-33-61-45(50-38)42-34(3)26-25-29-39(42)53)47(58)62-40(6-2)35(4)43(55)48-36-27-21-24-32-52(60)46(36)57/h20,25-26,29-30,35-38,40,53,59-60H,5-19,21-24,27-28,31-33H2,1-4H3,(H,48,55)(H,49,56)/b30-20- |
Clé InChI |
XZGYBQIQSLSHDH-COEJQBHMSA-N |
SMILES |
CCCCCCCCCCCCCCCC=CC(=O)N(CCCCC(C(=O)OC(CC)C(C)C(=O)NC1CCCCN(C1=O)O)NC(=O)C2COC(=N2)C3=C(C=CC=C3O)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Mycobactin P; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B609315.png)